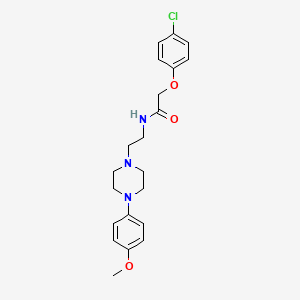
2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, is closely related to a series of compounds that have been synthesized and tested for their binding affinity at cloned human dopamine D4 and D2 receptor subtypes. These compounds, including N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, have been identified as potent and selective ligands for the dopamine D4 receptor, with significant selectivity over the D2 receptor, serotonin 5-HT1A, and adrenergic alpha1 receptors .
Synthesis Analysis
The synthesis of related compounds has been reported, where the structural modifications were made on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, a related compound, involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding the product with high purity . This suggests that the synthesis of the compound of interest would likely involve similar intermediates and reaction conditions.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a piperazine ring substituted with a phenyl group and a chlorophenyl group. The piperazine ring is linked to a methoxybenzamide moiety through an ethyl chain. The structure-affinity relationship (SAFIR) studies indicate that modifications to the molecular structure, such as changes to the amide bond or the length of the alkyl chain, can significantly affect the binding affinity to the dopamine D4 receptor .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitution reactions, where the bromophenylmethyl group is displaced by a piperazine derivative. The optimization of reaction parameters such as raw material ratio, reaction time, and temperature is crucial for achieving high yields and purity of the final product .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds suggest that they are likely to be solid at room temperature and may exhibit high binding affinity and selectivity for the dopamine D4 receptor. The presence of the methoxy group and the piperazine ring are likely to influence the compound's solubility and stability .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
A series of derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide was synthesized, demonstrating significant in vitro antimicrobial activity against various bacteria and fungi. The compounds also showed promising anticancer activity, with some derivatives exhibiting good efficacy but lower activity compared to standard drugs. These findings suggest potential applications in developing new antimicrobial and anticancer agents (Mehta et al., 2019).
Pesticide Potential
N-derivatives of a closely related compound, 4-chloro-3,5-dimethylphenoxyacetamide, have been characterized by X-ray powder diffraction, indicating their potential as pesticides. These compounds include variations with different phenyl substitutions, suggesting the versatility and potential effectiveness of this chemical backbone in agricultural applications (Olszewska et al., 2011).
Soil Adsorption and Bioactivity
Research on acetochlor and metolachlor, compounds with structural similarities, reveals insights into the soil adsorption and bioactivity of such chemicals. Their adsorption characteristics and impact on soil and plant health can inform the environmental and agricultural use of 2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide derivatives, especially in terms of environmental safety and efficacy as herbicides (Weber & Peter, 1982).
Synthetic Methodologies
The synthesis of related compounds, such as efletirizine hydrochloride and cetirizine, provides valuable insights into the chemical synthesis techniques applicable to this compound. These methodologies could be adapted to optimize the synthesis, improve yields, and potentially modify the compound for specific applications, such as antihistamines or other receptor-targeted therapies (Lifang, 2011; Arlette, 1991).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-8-4-18(5-9-19)25-14-12-24(13-15-25)11-10-23-21(26)16-28-20-6-2-17(22)3-7-20/h2-9H,10-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWKJGDSDCYVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)


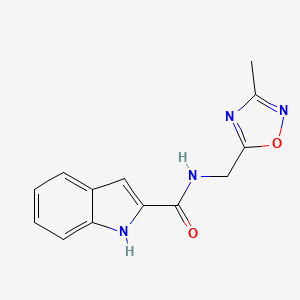
![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)
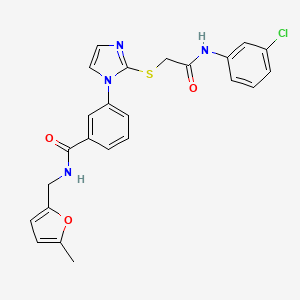
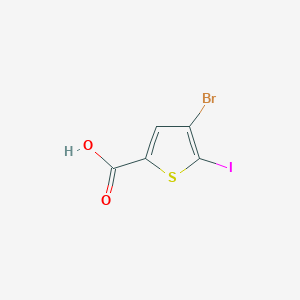
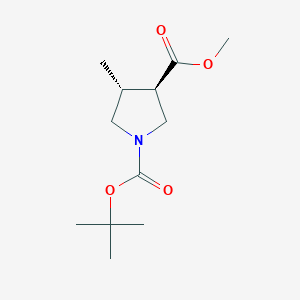
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)
![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)